molecular formula C28H28F3N5O2 B14123340 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1170651-38-3

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B14123340
CAS No.: 1170651-38-3
M. Wt: 523.5 g/mol
InChI Key: NXXVNSMBEBXFDZ-UHFFFAOYSA-N
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Description

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperazine ring, and a trifluoromethoxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Piperazine Ring: The benzylated benzimidazole is reacted with piperazine in the presence of a suitable solvent like ethanol.

    Acylation: The final step involves the acylation of the piperazine derivative with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted trifluoromethoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the trifluoromethoxy group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibits enhanced stability and bioavailability due to the presence of the trifluoromethoxy group. This makes it a more potent and effective compound for various applications.

Properties

CAS No.

1170651-38-3

Molecular Formula

C28H28F3N5O2

Molecular Weight

523.5 g/mol

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C28H28F3N5O2/c29-28(30,31)38-23-12-10-22(11-13-23)32-27(37)20-35-16-14-34(15-17-35)19-26-33-24-8-4-5-9-25(24)36(26)18-21-6-2-1-3-7-21/h1-13H,14-20H2,(H,32,37)

InChI Key

NXXVNSMBEBXFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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